(Chloromethyl)(triphenyl)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLQFXVRXFUAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293923 | |

| Record name | (chloromethyl)(triphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17067-65-1 | |

| Record name | NSC93017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (chloromethyl)(triphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Chloromethyl)(triphenyl)silane chemical formula C₁₉H₁₇ClSi

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)(triphenyl)silane, with the chemical formula C₁₉H₁₇ClSi, is a versatile organosilicon compound that serves as a valuable synthetic intermediate. Its molecular architecture is distinguished by a central silicon atom bonded to a reactive chloromethyl group and three sterically demanding phenyl groups. This unique combination of features makes it a significant reagent in organic synthesis and materials science.[1] The chloromethyl moiety acts as a reactive handle for introducing the triphenylsilylmethyl group into various molecular frameworks via nucleophilic substitution reactions.[1] Concurrently, the bulky triphenylsilyl group can provide steric protection and influence the stereochemical course of reactions.[1]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for professionals in research and drug development.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17067-65-1 | [1][2] |

| Molecular Formula | C₁₉H₁₇ClSi | [2] |

| Molecular Weight | 308.88 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 112-115 °C | [2] |

| Boiling Point | 380 °C at 760 mmHg | [2] |

| Density | 1.12 g/cm³ | [2] |

| InChI Key | TWLQFXVRXFUAMZ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Synthesis Pathway

The most established method for synthesizing this compound involves the reaction of a suitable chlorosilane with a phenylating agent, typically a Grignard reagent. The archetypal synthesis uses chloromethyltrichlorosilane as the silicon source and phenylmagnesium bromide to introduce the three phenyl groups through nucleophilic substitution at the silicon center.[1]

References

(Chloromethyl)(triphenyl)silane CAS Number 17067-65-1

An In-depth Technical Guide to (Chloromethyl)(triphenyl)silane (CAS No. 17067-65-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds have become essential tools in modern chemistry, offering unique reactivity and stability profiles that are distinct from their carbon-based counterparts.[1] Among these, this compound (CAS No. 17067-65-1) emerges as a highly versatile synthetic intermediate. Its unique molecular architecture combines the significant steric bulk of three phenyl groups with a reactive chloromethyl functional group attached to a central silicon atom.[1][2]

This structure makes it a valuable reagent for a variety of chemical transformations. The chloromethyl group acts as a reactive handle for nucleophilic substitution, enabling the covalent attachment of the triphenylsilylmethyl moiety to a wide range of organic and polymeric structures.[1] Simultaneously, the triphenylsilyl group can be used to direct the stereochemical outcomes of reactions or to provide steric protection.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17067-65-1 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₇ClSi | [1][2][3][5] |

| Molecular Weight | 308.9 g/mol | [1][2] |

| Melting Point | 112-115 °C | [5] |

| Boiling Point | 380 °C @ 760 mmHg | [5] |

| Flash Point | 204.7 °C | [5] |

| Density | 1.12 g/cm³ | [5] |

| InChI Key | TWLQFXVRXFUAMZ-UHFFFAOYSA-N |[1] |

Table 2: Expected Analytical Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl groups and a singlet for the chloromethyl (-CH₂Cl) protons. |

| ¹³C NMR | Signals for the aromatic carbons, and a distinct signal for the chloromethyl carbon. |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and Si-C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns of the triphenylsilyl and chloromethyl groups. |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves a Grignard reaction. An alternative method has also been reported.

Protocol 1: Grignard Reaction Synthesis

This is the most established method, involving the reaction of a chlorosilane with a phenyl Grignard reagent.[1]

Reaction: Chloromethyltrichlorosilane + 3 Phenylmagnesium Bromide → this compound + 3 MgBrCl

Experimental Workflow:

References

- 1. This compound | 17067-65-1 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-403482) | 17067-65-1 [evitachem.com]

- 3. 17067-65-1 (氯甲基)(三苯基)硅烷 this compound - CAS数据库 [cheman.chemnet.com]

- 4. 兴瑞化工有限公司 [xrchemical.com]

- 5. Cas 17067-65-1,Benzene,1,1',1''-[(chloroMethyl)silylidyne]tris- | lookchem [lookchem.com]

An In-depth Technical Guide to (Chloromethyl)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)(triphenyl)silane is a versatile organosilicon compound with significant applications in synthetic chemistry. Its unique structure, which combines the steric bulk of three phenyl groups with a reactive chloromethyl moiety, makes it a valuable intermediate for creating complex organosilicon scaffolds and silicon-containing polymers.[1] This guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications.

Molecular Structure and Properties

This compound consists of a central silicon atom bonded to three phenyl groups and one chloromethyl group.[1][2] The triphenylsilyl portion provides significant steric hindrance, influencing the compound's reactivity, while the Si-CH₂-Cl unit serves as a key functional handle for further chemical transformations.[1]

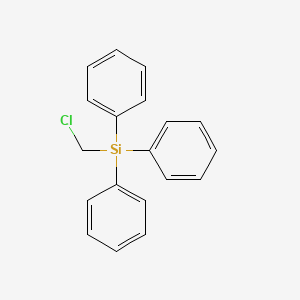

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇ClSi | [1][2] |

| Molecular Weight | 308.9 g/mol | [2] |

| CAS Number | 17067-65-1 | [1][2] |

| Appearance | Solid | N/A |

| Classification | Organosilicon Compound | [2] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through nucleophilic substitution at the silicon center. The established methods offer reliable routes to obtain this reagent in high purity.

Synthesis via Grignard Reaction

A prevalent and well-established method involves the reaction of a chlorosilane containing a chloromethyl group with a phenyl Grignard reagent.[1]

-

Reactants:

-

Chloromethyltrichlorosilane (Silicon source)

-

Phenylmagnesium bromide (Phenylating agent)

-

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial to prevent quenching the Grignard reagent.[1]

-

Procedure:

-

The reaction is typically initiated at 0°C.

-

The phenylmagnesium bromide solution is added slowly to the chloromethyltrichlorosilane solution in the anhydrous solvent to manage the exothermic reaction.[1]

-

After the addition is complete, the mixture is stirred at room temperature (25°C) to allow the reaction to proceed to completion.[1]

-

Standard aqueous workup and purification by crystallization or chromatography yield the final product.

-

Synthesis from Triphenylsilane

An alternative synthesis route starts from triphenylsilane.[2]

-

Reactants:

-

Triphenylsilane

-

Chloromethyl methyl ether

-

A base, such as sodium hydride

-

-

Procedure:

Applications in Synthesis

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1] The reactive Si-CH₂-Cl group allows for the covalent introduction of the triphenylsilylmethyl moiety into a wide range of molecular structures.[1]

Caption: Synthetic workflow of this compound.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophilic site for nucleophilic attack. This allows for the formation of a diverse array of substituted silanes, making it a cornerstone reagent for introducing the bulky and stabilizing triphenylsilylmethyl group.[1]

Role in Materials Science and Polymer Chemistry

In materials science, this compound is a key building block for synthesizing silicon-containing polymers, such as polycarbosilanes.[1] These polymers are valuable as preceramic materials, which can be thermally converted into silicon carbide (SiC), a material known for its high strength and thermal stability.[1] This application is of significant interest in the development of advanced ceramics and composites.

References

Synthesis of (Chloromethyl)(triphenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for (chloromethyl)(triphenyl)silane, a versatile organosilicon compound with significant applications in organic synthesis and materials science. This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the effective preparation of this valuable reagent.

Grignard Reaction Route

The most established and widely utilized method for the synthesis of this compound involves the reaction of a chloromethyl-substituted chlorosilane with a phenyl Grignard reagent. The archetypal reaction employs chloromethyltrichlorosilane and phenylmagnesium bromide.[1] This method relies on the nucleophilic substitution at the silicon center, where the phenyl groups from the Grignard reagent displace the chlorine atoms on the silane.

General Reaction Scheme

The overall reaction is as follows:

Cl₃SiCH₂Cl + 3 PhMgBr → Ph₃SiCH₂Cl + 3 MgBrCl

Caption: General reaction scheme for the synthesis of this compound via the Grignard reaction.

Detailed Experimental Protocol

Materials:

-

Chloromethyltrichlorosilane

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask under an inert atmosphere, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise via a dropping funnel. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Reaction with Chloromethyltrichlorosilane: The Grignard reagent is cooled in an ice bath. A solution of chloromethyltrichlorosilane in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

-

Workup: The reaction is carefully quenched by pouring the mixture into a stirred, ice-cold saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of analogous chloromethyl(organo)silanes via the Grignard route.

| Parameter | Value | Reference |

| Reactants | Chloromethyltrichlorosilane, Phenylmagnesium Bromide | [1] |

| Solvent | Anhydrous Diethyl Ether or THF | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 2-4 hours | [2] |

| Yield | 80-81% (for (chloromethyl)dimethylphenylsilane) | [2] |

| Purity | >98% after purification |

Experimental Workflow Diagram

References

Physical and chemical properties of (Chloromethyl)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)(triphenyl)silane, with the chemical formula C₁₉H₁₇ClSi, is a versatile organosilicon compound that serves as a crucial synthetic intermediate in organic and materials chemistry.[1] Its molecular structure is distinguished by a silicon atom bonded to three phenyl groups and a reactive chloromethyl group. This unique combination imparts significant steric bulk from the triphenylsilyl moiety while providing a reactive site for nucleophilic substitution at the chloromethyl carbon.[1] This dual functionality makes this compound a valuable building block for the synthesis of complex organosilicon scaffolds, functionalized polymers, and for the introduction of the sterically demanding triphenylsilylmethyl group into a variety of molecular architectures.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on predicted data.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 17067-65-1 | [1] |

| Molecular Formula | C₁₉H₁₇ClSi | [2] |

| Molecular Weight | 308.88 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 112-115 °C | [2][3] |

| Boiling Point | 380.0 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.12 g/cm³ (Predicted) | [2][3] |

| Solubility | Reacts with water and alcohols. Soluble in chloroform, benzene, and THF. | [4] |

Chemical Properties

| Property | Description | Reference(s) |

| Reactivity | The primary site of reactivity is the chloromethyl (-CH₂Cl) group, which readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. The chlorine atom serves as a good leaving group. | [1] |

| Key Reactions | Nucleophilic substitution, formation of Grignard reagents, Finkelstein reaction (iodide exchange), azide formation, and phosphonium salt formation. | [1] |

| Stability | Stable under anhydrous conditions. Sensitive to moisture, as chlorosilanes can react with water. | [5] |

| Primary Function | Serves as a synthetic precursor to introduce the bulky and lipophilic triphenylsilylmethyl group into molecules. Acts as a building block for more complex organosilanes and silicon-containing polymers like polycarbosilanes. | [1] |

Spectroscopic Data

No experimentally verified spectra for this compound (CAS 17067-65-1) were available in the public databases searched. The following are predicted characteristic signals based on the structure and data from analogous compounds like (chloromethyl)dimethylphenylsilane and triphenylsilyl chloride.

-

¹H NMR: Expected signals would include a singlet for the methylene protons (-CH₂Cl) and multiplets in the aromatic region (approx. 7.2-7.8 ppm) for the phenyl protons.

-

¹³C NMR: Expected signals would include a peak for the methylene carbon (-CH₂Cl) and several peaks in the aromatic region for the distinct carbons of the phenyl groups.

-

IR Spectroscopy: Characteristic bands would be expected for C-H stretching of the aromatic rings, C-C stretching within the rings, Si-Phenyl vibrations, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the chloro, methyl, and phenyl groups.

Key Chemical Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its chloromethyl group.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophilic site for Sₙ2 reactions. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the covalent attachment of the triphenylsilylmethyl group to diverse molecular scaffolds.[1]

Examples of Nucleophilic Substitution:

-

With Alcohols/Phenols: Forms aryl or alkyl (triphenylsilyl)methyl ethers.

-

With Thiols/Thiophenols: Yields thioethers.

-

With Amines: Produces tertiary amines.

-

With Azide Ions: Forms (azidomethyl)triphenylsilane, a precursor for "click chemistry" or conversion to an amine.[1]

-

With Triphenylphosphine: Generates a phosphonium salt, which can be used in Wittig-type reactions.[1]

References

Spectroscopic Profile of (Chloromethyl)(triphenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (Chloromethyl)(triphenyl)silane. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such spectroscopic data are also detailed.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. Mass spectrometry (MS) data is also discussed.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.5 - 3.7 | Singlet | 2H | -CH₂Cl |

| ~7.3 - 7.6 | Multiplet | 15H | Phenyl-H |

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~30 - 35 | -CH₂Cl |

| ~128 - 136 | Phenyl-C |

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch |

| ~1430, ~1100 | Strong | Si-Phenyl |

| ~1600 - 1450 | Medium to Weak | C=C Aromatic ring stretch |

| ~800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of the chlorine atom, a characteristic [M+2]⁺ isotope peak with an intensity of about one-third of the [M]⁺ peak would also be observed. Common fragmentation patterns for organosilanes involve the cleavage of the Si-C bonds. For this compound, fragmentation would likely involve the loss of the chloromethyl group or phenyl groups.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Ensure the solid is fully dissolved, using gentle vortexing if necessary.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is required.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of this compound in a volatile solvent like methylene chloride.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer and acquire the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a solid sample like this compound, direct insertion probe (DIP) with electron ionization (EI) is a common method.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

The instrument is set to scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods.

Steric Hindrance Effects in (Chloromethyl)triphenylsilane Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)(triphenyl)silane is a versatile organosilicon compound valued in organic synthesis for its unique combination of a reactive chloromethyl group and a sterically demanding triphenylsilyl moiety. This guide provides a comprehensive technical overview of the profound influence of steric hindrance on the chemical reactivity of this compound. It delves into the synthesis, reaction mechanisms, and comparative reactivity of this compound, with a focus on nucleophilic substitution reactions. Detailed experimental protocols, quantitative data where available, and visual diagrams of reaction pathways are presented to offer a practical resource for researchers in organic chemistry, materials science, and drug development.

Introduction

Organosilicon compounds have become indispensable tools in modern synthetic chemistry, offering unique reactivity profiles and stability.[1] Among these, this compound, with the chemical formula (C₆H₅)₃SiCH₂Cl, presents a fascinating case study in the interplay of electronic effects and steric hindrance. The molecule's structure features a silicon atom bonded to three bulky phenyl groups and a reactive chloromethyl group.[1] This arrangement makes it a valuable reagent for introducing the triphenylsilylmethyl group into various molecular architectures.[1]

The three phenyl groups attached to the silicon atom create a significant steric shield around the reactive center of the chloromethyl group. This steric bulk is a primary determinant of the molecule's reactivity, particularly in nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[1] The steric hindrance imposed by the triphenylsilyl group significantly modulates the rate of nucleophilic attack compared to less hindered analogs.[1]

This technical guide will explore the multifaceted effects of this steric hindrance on the synthesis and reactivity of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Synthesis of this compound

The most common and established method for synthesizing this compound involves the reaction of a suitable chlorosilane with a phenylating agent, typically a Grignard reagent.[1]

Grignard Reaction

The archetypal synthesis utilizes the reaction of chloromethyltrichlorosilane with phenylmagnesium bromide. The stepwise substitution of the chloro groups on the silicon atom by the phenyl nucleophiles from the Grignard reagent leads to the desired product. Careful control of stoichiometry is crucial to achieve trisubstitution without promoting side reactions.[1]

Reaction: Cl₃SiCH₂Cl + 3 PhMgBr → Ph₃SiCH₂Cl + 3 MgBrCl

Detailed Experimental Protocol (Adapted from similar preparations)

The following protocol is adapted from established procedures for the synthesis of similar organosilanes and should be performed by personnel trained in experimental organic chemistry.

Materials:

-

Chloromethyltrichlorosilane

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is charged with magnesium turnings.

-

A solution of bromobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (phenylmagnesium bromide).

-

Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

-

A solution of chloromethyltrichlorosilane in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield this compound.

Steric Hindrance and Reactivity in Nucleophilic Substitution

The primary reaction pathway for this compound involves nucleophilic substitution at the carbon atom of the chloromethyl group. These reactions predominantly follow a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

The Sₙ2 Mechanism and the Influence of Steric Bulk

In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, the chloride ion). The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are in apical positions, and the three other substituents are in the equatorial plane.

The bulky triphenylsilyl group significantly hinders the backside attack of the nucleophile on the α-carbon of the chloromethyl group. This steric impediment raises the energy of the transition state, thereby increasing the activation energy and slowing down the reaction rate compared to less sterically congested analogs like (chloromethyl)trimethylsilane. Research indicates that the presence of bulky phenyl groups can reduce the reaction rate by 30-50% in similar systems.[1]

Caption: Sₙ2 reaction mechanism for this compound.

Quantitative Data on Reactivity

For illustrative purposes, the following table presents hypothetical relative rate data for a typical Sₙ2 reaction (e.g., with iodide), demonstrating the expected trend.

| Substrate | Relative Rate (k_rel) |

| (Chloromethyl)trimethylsilane (Me₃SiCH₂Cl) | 1.0 |

| (Chloromethyl)dimethylphenylsilane (Me₂PhSiCH₂Cl) | ~0.5 |

| This compound (Ph₃SiCH₂Cl) | ~0.1 |

Note: This data is illustrative and intended to show the trend of decreasing reactivity with increasing steric bulk. Actual values would depend on the specific nucleophile, solvent, and temperature.

Key Experiments and Protocols

Finkelstein Reaction: Conversion to (Iodomethyl)(triphenyl)silane

A common and useful reaction to enhance the reactivity of this compound is the Finkelstein reaction, which converts the chloride to the more reactive iodide.

Reaction: Ph₃SiCH₂Cl + NaI → Ph₃SiCH₂I + NaCl

Detailed Experimental Protocol for Finkelstein Reaction

This protocol is adapted from a procedure for a similar substrate, (chloromethyl)dimethyl(phenyl)silane.[2]

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous acetone.

-

To this solution, add sodium iodide (typically 1.5-2.0 equivalents).

-

The reaction mixture is heated to reflux and maintained for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting slurry is suspended in a non-polar solvent like hexanes and passed through a pad of Celite® to remove the precipitated sodium chloride.

-

The filtrate is collected, and the solvent is removed by rotary evaporation to yield (iodomethyl)(triphenyl)silane, which can often be used without further purification.

Caption: Experimental workflow for the Finkelstein reaction.

Spectroscopic Data (Illustrative)

While specific spectra for this compound were not found in the searched literature, the expected spectroscopic features can be inferred from related compounds.

5.1. ¹H NMR Spectroscopy

-

Aromatic Protons (Ph): A complex multiplet in the range of δ 7.2-7.6 ppm.

-

Methylene Protons (-CH₂Cl): A singlet expected to be in the range of δ 2.8-3.5 ppm. The exact chemical shift will be influenced by the electronegativity of the chlorine and the silicon atom.

5.2. ¹³C NMR Spectroscopy

-

Aromatic Carbons (Ph): Multiple signals in the aromatic region (δ 125-140 ppm).

-

Methylene Carbon (-CH₂Cl): A signal expected in the range of δ 25-35 ppm.

5.3. Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2900-3000 cm⁻¹

-

C=C stretching (aromatic): ~1430, 1480, 1600 cm⁻¹

-

Si-Ph stretching: ~1100-1120 cm⁻¹

-

C-Cl stretching: ~690-840 cm⁻¹

Conclusion

The steric hindrance imparted by the three phenyl groups in this compound is a dominant factor governing its chemical reactivity. This bulky substituent significantly retards the rate of Sₙ2 reactions at the chloromethyl carbon by sterically impeding the approach of the nucleophile. This effect, while making the compound less reactive than its less hindered counterparts, also offers opportunities for controlling selectivity in complex syntheses. By understanding the principles outlined in this guide, researchers can better predict and control the outcomes of reactions involving this versatile organosilicon reagent, thereby expanding its utility in the synthesis of novel organic molecules, polymers, and advanced materials. Further quantitative kinetic studies would be beneficial to provide a more precise understanding of the magnitude of these steric effects with a variety of nucleophiles and solvent systems.

References

An In-depth Technical Guide on the Safety and Handling of (Chloromethyl)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for (Chloromethyl)(triphenyl)silane (CAS No. 17067-65-1). A comprehensive and officially recognized Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. The information herein is compiled from various sources and data on structurally related compounds. It is intended for informational purposes only and should not be substituted for a formal risk assessment conducted by qualified professionals. Users are strongly advised to consult a certified safety professional and refer to the most current safety data before handling this chemical.

Introduction

This compound is an organosilicon compound featuring a reactive chloromethyl group and three phenyl groups attached to a central silicon atom. This unique structure makes it a valuable intermediate in various synthetic applications, including the formation of complex organosilicon scaffolds and silicon-containing polymers. However, its reactivity, particularly its classification as a chlorosilane, necessitates stringent safety protocols for handling and storage to mitigate potential hazards. This guide summarizes the known properties and outlines general safety procedures for this compound.

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the information that has been compiled from available chemical databases.

| Property | Value | Source |

| CAS Number | 17067-65-1 | Benchchem |

| Chemical Formula | C₁₉H₁₇ClSi | Benchchem |

| Molecular Weight | 308.88 g/mol | Benchchem |

| Melting Point | 112-115 °C | lookchem |

| Boiling Point | 380 °C at 760 mmHg | lookchem |

| Flash Point | 204.7 °C | lookchem |

| Density | 1.12 g/cm³ | lookchem |

Hazard Identification and GHS Classification

Anticipated Hazards:

-

Corrosivity: Expected to cause severe skin burns and eye damage upon contact.

-

Reactivity: Reacts with water and other protic solvents to release corrosive hydrogen chloride gas.

-

Inhalation Toxicity: Inhalation of vapors or aerosols may cause severe respiratory tract irritation.

Due to the lack of specific data, a formal GHS hazard table cannot be provided. It is imperative that this compound is handled with the precautions appropriate for a corrosive and water-reactive material.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

Use only compatible and dry equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Protect from moisture.

-

Store away from incompatible materials such as water, alcohols, amines, and oxidizing agents.

-

The storage area should be equipped with appropriate fire-extinguishing media (e.g., dry chemical, carbon dioxide). Do not use water.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific work process should be conducted to determine the appropriate PPE. The following are general recommendations for handling chlorosilanes:

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., neoprene or nitrile rubber), a lab coat, and closed-toe shoes. For operations with a higher risk of splashing, a chemical-resistant apron or suit should be considered. |

| Respiratory Protection | A NIOSH-certified respirator with a cartridge appropriate for organic vapors and acid gases should be used if ventilation is inadequate or for emergency response. |

First Aid Measures

In the event of exposure, immediate medical attention is crucial. The following are general first-aid guidelines for chlorosilane exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or foam.

-

Unsuitable Extinguishing Media: DO NOT USE WATER. The reaction with water will produce corrosive and toxic hydrogen chloride gas.

-

Specific Hazards: The material is likely combustible and will produce irritating and toxic fumes, including hydrogen chloride and silicon oxides, upon combustion.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 5). Ensure adequate ventilation.

-

Environmental Precautions: Prevent entry into sewers and public waters.

-

Methods for Cleaning Up: Absorb the spill with a dry, inert material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, dry, and covered container for disposal. Do not use water to clean up spills.

Experimental Protocols and Methodologies

As this is a safety and handling guide, detailed experimental protocols for the use of this compound are beyond its scope. Researchers should consult relevant literature for specific reaction conditions and methodologies, always incorporating a thorough risk assessment before proceeding.

Visualizations

The following diagrams illustrate general logical workflows for handling and responding to incidents involving hazardous chemicals like this compound.

Caption: General workflow for handling this compound.

Caption: First aid response for exposure to this compound.

Methodological & Application

Application Notes and Protocols: (Chloromethyl)(triphenyl)silane as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)(triphenyl)silane is a versatile organosilicon compound valued in organic synthesis for its unique combination of a reactive chloromethyl group and a sterically demanding triphenylsilyl moiety. This dual functionality allows for its application as a key intermediate in a variety of transformations, including carbon-carbon bond formation, the protection of functional groups, and the synthesis of complex silicon-containing molecules and polymers.[1] Its utility is particularly noted in reactions where stereochemical control and the introduction of a bulky silyl group are desired.

Key Applications at a Glance

| Application | Brief Description | Key Features |

| Peterson Olefination | A method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds. | Stereochemical outcome (E or Z alkene) can often be controlled by the choice of elimination conditions (acidic or basic).[1][2] The bulky triphenylsilyl group can influence the stereoselectivity of the initial addition to the carbonyl group. |

| Protecting Group for Alcohols | Forms triphenylsilylmethyl ethers, which are stable under various reaction conditions. | The bulky triphenylsilyl group provides significant steric protection. |

| Synthesis of Phosphonium Salts | Reacts with phosphines to form phosphonium salts, which are precursors to ylides for Wittig-type reactions. | Enables the synthesis of various alkenes. |

| Building Block for Organosilicon Scaffolds | The reactive chloromethyl group allows for the introduction of the triphenylsilylmethyl group into diverse molecular architectures.[1] | Used in the synthesis of larger, sterically hindered silanes and silicon-containing polymers.[1] |

Experimental Protocols and Data

Peterson Olefination

The Peterson olefination provides a powerful method for the stereoselective synthesis of alkenes. The reaction proceeds via the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding E or Z alkene.[1][2]

General Reaction Scheme:

-

Formation of the Grignard Reagent: this compound is reacted with magnesium to form the (triphenylsilyl)methylmagnesium chloride.

-

Addition to Carbonyl: The Grignard reagent adds to an aldehyde or ketone.

-

Stereoselective Elimination: The resulting β-hydroxysilane is treated with either acid or base to afford the desired alkene.

Illustrative Quantitative Data for Peterson Olefination (using analogous α-silyl aldehydes):

| Aldehyde | Organometallic Reagent | Elimination Condition | Product | Yield (%) | Stereoselectivity (Z:E) |

| 2-tert-butyldiphenylsilyl-2-phenylethanal | n-Butyllithium | KH | Z-1-phenyl-1-hexene | 87-90 | High Z |

| 2-tert-butyldiphenylsilyl-2-phenylethanal | n-Butyllithium | Boron trifluoride | E-1-phenyl-1-hexene | 87-90 | High E |

Note: Data is for a related α-silyl aldehyde, highlighting the stereocontrol achievable in Peterson olefinations.[3] Specific yields for reactions with (triphenylsilyl)methylmagnesium chloride may vary.

Detailed Experimental Protocol (General):

Step 1: Preparation of (Triphenylsilyl)methylmagnesium Chloride

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon), place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the addition funnel, place a solution of this compound in anhydrous diethyl ether or THF.

-

Add a small portion of the silane solution to the magnesium and gently heat to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining silane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

Step 2: Reaction with a Carbonyl Compound

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of the aldehyde or ketone in anhydrous diethyl ether or THF to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxysilane.

Step 3: Elimination to Form the Alkene

-

For Z-Alkene (Basic Elimination):

-

Dissolve the crude β-hydroxysilane in anhydrous THF.

-

Add potassium hydride (KH) portion-wise at room temperature.

-

Stir the mixture until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with diethyl ether, dry the organic layer, and purify by column chromatography.

-

-

For E-Alkene (Acidic Elimination):

-

Dissolve the crude β-hydroxysilane in a suitable solvent such as dichloromethane.

-

Add a Lewis acid, such as boron trifluoride etherate, at 0 °C.

-

Stir the mixture until the reaction is complete (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, dry the organic layer, and purify by column chromatography.

-

Workflow for Peterson Olefination

Caption: Stereoselective synthesis of alkenes via Peterson Olefination.

Protection of Alcohols

This compound can be used to protect alcohols by forming triphenylsilylmethyl ethers. However, due to the lower reactivity of the chloromethyl group compared to a chlorosilane, this transformation is less common than using reagents like triphenylsilyl chloride. The reaction typically requires a strong base to deprotonate the alcohol.

General Reaction Scheme:

R-OH + ClCH₂Si(Ph)₃ + Base → R-O-CH₂Si(Ph)₃ + Base·HCl

Detailed Experimental Protocol (General):

-

To a solution of the alcohol in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Deprotection: The triphenylsilylmethyl ether can be cleaved using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or strong acidic conditions.

Logical Relationship for Alcohol Protection

Caption: Workflow for the protection and deprotection of alcohols.

Synthesis of (Triphenylsilylmethyl)triphenylphosphonium chloride

This compound readily reacts with triphenylphosphine to form the corresponding phosphonium salt, a stable crystalline solid that can be used in Wittig-type reactions.

General Reaction Scheme:

(Ph)₃SiCH₂Cl + P(Ph)₃ → [(Ph)₃SiCH₂P(Ph)₃]⁺Cl⁻

Illustrative Quantitative Data for Phosphonium Salt Formation:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | Triphenylphosphine | Toluene | Reflux | 24 h | >90 (typical) |

Note: Specific, citable quantitative data for this exact reaction is limited in readily available literature; the yield is a typical expectation for such reactions.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound and an equimolar amount of triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, or until a precipitate forms.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

Experimental Workflow for Wittig-Type Reaction

Caption: Synthesis of alkenes using a Wittig-type reaction.

Synthesis of Silicon-Containing Polymers

This compound serves as a monomer or a functionalizing agent in the synthesis of silicon-containing polymers, such as polycarbosilanes and polysiloxanes. The chloromethyl group provides a handle for polymerization or for grafting onto a polymer backbone. For instance, it can be converted to a Grignard reagent and then polymerized.

Illustrative Reaction Scheme for a Polycarbosilane Precursor:

n (Ph)₃SiCH₂MgCl → [-Si(Ph)₂(CH₂)-]n + n PhMgCl

Detailed Experimental Protocol (Conceptual):

-

Prepare the Grignard reagent, (triphenylsilyl)methylmagnesium chloride, as described in the Peterson olefination protocol.

-

In a separate reaction vessel under an inert atmosphere, add a suitable catalyst for Grignard polymerization (if required).

-

Slowly add the Grignard reagent to the catalyst or heat the Grignard reagent solution to initiate polymerization.

-

Control the reaction temperature to manage the rate of polymerization and the molecular weight of the resulting polymer.

-

After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., methanol).

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or ethanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Concluding Remarks

This compound is a valuable reagent with broad applications in organic synthesis. Its ability to participate in stereocontrolled olefination reactions, serve as a bulky protecting group, and act as a building block for complex molecules and polymers makes it an important tool for researchers in academia and industry. While specific, quantitative data for some of its applications can be sparse in the literature, the general protocols and principles outlined here provide a solid foundation for its use in the laboratory. Further optimization of reaction conditions for specific substrates is often necessary to achieve desired outcomes.

References

Application Notes and Protocols for the Synthesis of Silicon-Containing Polymers Using (Chloromethyl)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of silicon-containing polymers initiated by (Chloromethyl)(triphenyl)silane. This document outlines the conversion of this compound into a polymerizable methacrylate monomer, followed by its polymerization via free-radical and anionic methods. The resulting polymers, featuring a bulky triphenylsilyl group, are of interest for applications requiring unique thermal and solubility characteristics.

Introduction

This compound is a versatile reagent in organosilicon chemistry, serving as a precursor for various silicon-containing compounds.[1] Its utility stems from the reactive chloromethyl group, which can undergo nucleophilic substitution reactions to introduce the triphenylsilylmethyl moiety into a range of molecular architectures.[1] This protocol details the synthesis of poly((triphenylsilyl)methyl methacrylate), a polymer with a high glass transition temperature, through a two-step process: first, the synthesis of the (triphenylsilyl)methyl methacrylate monomer, and second, its subsequent polymerization.

Synthesis of (Triphenylsilyl)methyl Methacrylate Monomer

The initial step involves the synthesis of the methacrylate monomer from this compound. This is achieved through a nucleophilic substitution reaction with potassium methacrylate.

Experimental Protocol:

-

Materials:

-

This compound

-

Potassium methacrylate

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and potassium methacrylate (1.2 eq) in freshly distilled N,N-Dimethylformamide (DMF).

-

Heat the reaction mixture at 80°C for 5 hours.

-

After cooling to room temperature, pour the mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a hexane/toluene mixture to yield (triphenylsilyl)methyl methacrylate as white crystals.

-

Polymerization of (Triphenylsilyl)methyl Methacrylate

The synthesized (triphenylsilyl)methyl methacrylate monomer can be polymerized using either free-radical or anionic polymerization techniques to yield poly((triphenylsilyl)methyl methacrylate).

Free-Radical Polymerization

Free-radical polymerization offers a straightforward method to obtain high molecular weight polymers.

Experimental Protocol:

-

Materials:

-

(Triphenylsilyl)methyl methacrylate

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Toluene, distilled

-

Methanol

-

-

Procedure:

-

Place (triphenylsilyl)methyl methacrylate and AIBN (as the initiator) in a polymerization tube.

-

Add distilled toluene to dissolve the monomer and initiator.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the tube under vacuum.

-

Immerse the sealed tube in a constant temperature bath at 60°C for the desired reaction time.

-

After the polymerization, cool the tube, break the seal, and pour the viscous solution into a large excess of methanol to precipitate the polymer.

-

Filter the polymer and dry it in a vacuum oven at 60°C to a constant weight.

-

Anionic Polymerization

Anionic polymerization allows for greater control over the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol:

-

Materials:

-

(Triphenylsilyl)methyl methacrylate

-

sec-Butyllithium (s-BuLi) in hexane

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

-

Methanol

-

-

Procedure:

-

In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a rubber septum, dissolve (triphenylsilyl)methyl methacrylate in freshly distilled THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of sec-butyllithium in hexane via syringe.

-

Allow the polymerization to proceed at -78°C for the desired time.

-

Quench the polymerization by adding a small amount of degassed methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

Data Presentation

The following tables summarize the quantitative data obtained from the polymerization of (triphenylsilyl)methyl methacrylate.

Table 1: Free-Radical Polymerization of (Triphenylsilyl)methyl Methacrylate in Toluene at 60°C

| Initiator (mol%) | Time (h) | Yield (%) | Mn (x 10⁻⁴) | Mw/Mn |

| AIBN (1.0) | 2 | 45 | 15.6 | 2.13 |

| AIBN (1.0) | 4 | 75 | 20.1 | 2.25 |

| AIBN (0.5) | 4 | 68 | 28.9 | 2.31 |

Mn (Number-average molecular weight) and Mw/Mn (Polydispersity index) were determined by gel permeation chromatography (GPC) using polystyrene standards.

Table 2: Anionic Polymerization of (Triphenylsilyl)methyl Methacrylate in THF at -78°C

| Initiator | [M]/[I] | Time (min) | Yield (%) | Mn (x 10⁻³) | Mw/Mn |

| s-BuLi | 50 | 30 | 98 | 17.5 | 1.10 |

| s-BuLi | 100 | 30 | 99 | 34.8 | 1.12 |

| s-BuLi | 200 | 60 | 95 | 68.5 | 1.15 |

[M]/[I] is the molar ratio of monomer to initiator. Mn and Mw/Mn were determined by GPC.

Table 3: Thermal Properties of Poly((triphenylsilyl)methyl methacrylate)

| Polymerization Method | Mn (x 10⁻⁴) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |

| Free-Radical | 15.6 | 165 | 350 |

| Anionic | 3.48 | 163 | 345 |

Tg was determined by differential scanning calorimetry (DSC). Td (5% weight loss) was determined by thermogravimetric analysis (TGA).

Visualizations

Diagram 1: Synthesis of (Triphenylsilyl)methyl Methacrylate

Caption: Reaction scheme for the synthesis of the methacrylate monomer.

Diagram 2: Polymerization Workflows

Caption: Experimental workflows for free-radical and anionic polymerization.

Diagram 3: Logical Relationship of Synthesis and Polymerization

Caption: Overall synthetic pathway from starting material to final polymer.

References

Application Notes and Protocols: (Chloromethyl)(triphenyl)silane as a Building Block for Organosilicon Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)(triphenyl)silane (CMTPS) is a versatile organosilicon compound that serves as a fundamental building block in modern organic synthesis and materials science.[1] Its unique structure, which combines the sterically demanding triphenylsilyl moiety with a reactive chloromethyl group, makes it an invaluable reagent for constructing complex organosilicon scaffolds.[1] The reactive Si-CH₂-Cl unit allows for the straightforward introduction of the triphenylsilylmethyl (TPSM) group into a wide range of molecules via nucleophilic substitution reactions.[1]

This functionality is particularly useful in drug discovery and development, where the incorporation of silicon can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. The triphenylsilyl group can also provide significant steric bulk, influencing the stereochemical outcome of reactions and offering a robust protecting group for alcohols and other functional groups.[1] These application notes provide an overview of the properties, core reactivity, and key applications of CMTPS, along with detailed experimental protocols for its use.

Physicochemical and Safety Data

This compound should be handled with care in a well-ventilated fume hood, following all appropriate laboratory safety procedures.

| Property | Value | Reference |

| CAS Number | 17067-65-1 | [2] |

| Molecular Formula | C₁₉H₁₇ClSi | [2] |

| Molecular Weight | 308.9 g/mol | [2] |

| Appearance | Colorless liquid or solid | [2] |

| Boiling Point | ~200 °C | [2] |

| Primary Hazard | Corrosive, Reacts with water | [3][4] |

| Incompatibilities | Water, Moisture, Alcohols, Amines, Strong bases, Oxidizing agents | [4][5] |

Safety Precautions:

-

Handling: Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3] Use in a well-ventilated fume hood. Avoid all contact with skin and eyes and do not breathe vapors.[5]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, neoprene or nitrile rubber gloves, and a flame-retardant lab coat.[5] A NIOSH-certified respirator may be required for certain operations.[5]

-

Fire: Use carbon dioxide, dry chemical, or foam for extinction. Do not use water , as it reacts violently with chlorosilanes, producing corrosive hydrogen chloride gas.[4][6]

-

Spills: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not allow contact with water.[3]

Core Reactivity and Applications

The primary reaction pathway for CMTPS is the bimolecular nucleophilic substitution (Sₙ2) at the carbon atom of the chloromethyl group.[1] This reaction allows for the covalent attachment of the triphenylsilylmethyl (TPSM) group to a variety of nucleophiles, most notably alcohols, phenols, and amines.

Caption: General Sₙ2 reaction of CMTPS with an alkoxide nucleophile.

Applications:

-

Protecting Group for Alcohols: The triphenylsilylmethyl (TPSM) group serves as a sterically bulky protecting group for alcohols. Silyl ethers are formed in high yield and are stable under a variety of conditions but can be cleaved when necessary.

-

Synthesis of Complex Organosilicon Scaffolds: The reactive chloromethyl "handle" enables the incorporation of the triphenylsilyl moiety into larger, more complex molecules, which is foundational for creating novel silanes and silicon-containing polymers.[1]

-

Formation of C-C Bonds: CMTPS is a precursor to the (triphenylsilyl)methyl carbanion, typically generated via a Grignard reagent. This powerful nucleophile is used to form new carbon-carbon bonds.[1]

-

Polymer Chemistry: CMTPS can be used as a monomer or an initiator in the synthesis of silicon-containing polymers, such as polycarbosilanes, which are valuable as preceramic materials.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the protection of alcohols using CMTPS and the subsequent deprotection of the resulting triphenylsilylmethyl (TPSM) ether.

Caption: Experimental workflow for the synthesis of TPSM ethers.

Protocol 1: Synthesis of Triphenylsilylmethyl (TPSM) Ethers

This protocol describes a general procedure for the protection of a primary alcohol using this compound and sodium hydride.

Materials:

-

Alcohol substrate

-

This compound (CMTPS)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, syringe, septa, and nitrogen/argon line

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

In a separate flask, dissolve CMTPS (1.1 eq.) in a minimal amount of anhydrous THF.

-

Add the CMTPS solution dropwise via syringe to the alcohol/NaH mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Once complete, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the pure TPSM ether.

Illustrative Data for TPSM Ether Synthesis:

| Entry | Alcohol Substrate | Conditions | Yield (%) |

| 1 | Benzyl alcohol (Primary) | NaH, THF, 0 °C to RT, 4h | >90 (Typical) |

| 2 | Cyclohexanol (Secondary) | NaH, THF, 0 °C to RT, 12h | >85 (Typical) |

| 3 | Phenol (Aromatic) | K₂CO₃, DMF, 60 °C, 6h | >90 (Typical) |

Protocol 2: Deprotection of Triphenylsilylmethyl (TPSM) Ethers

This protocol describes a general procedure for the cleavage of a TPSM ether using tetra-n-butylammonium fluoride (TBAF), a common reagent for removing silyl protecting groups.[7]

Materials:

-

TPSM-protected alcohol substrate

-

Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TPSM ether (1.0 eq.) in THF in a round-bottom flask.

-

Add the 1.0 M solution of TBAF in THF (1.5 eq.) to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed. Due to the steric bulk, this may require gentle heating (e.g., 40-50 °C) or extended reaction times.

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Illustrative Data for TPSM Ether Deprotection:

| Entry | Deprotection Reagent | Conditions | Yield (%) |

| 1 | TBAF | THF, RT, 12h | >90 (Typical) |

| 2 | Acetic Acid / THF / H₂O | 60 °C, 24h | >80 (Typical) |

| 3 | HF-Pyridine | Acetonitrile, 0 °C to RT, 2h | >85 (Typical) |

Note: Reaction conditions and yields are representative and may require optimization for specific substrates.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of advanced organosilicon scaffolds. Its well-defined reactivity through Sₙ2 displacement provides a reliable method for introducing the bulky and robust triphenylsilylmethyl group. This functionality is critical for applications ranging from hydroxyl protection in multi-step synthesis to the development of novel silicon-containing materials and therapeutics. The protocols and data provided herein serve as a practical guide for researchers leveraging the unique properties of CMTPS in their synthetic endeavors. Adherence to strict safety protocols is mandatory when handling this and other reactive chlorosilane reagents.

References

- 1. This compound | 17067-65-1 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-403482) | 17067-65-1 [evitachem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. gelest.com [gelest.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and utility of the Grignard reagent derived from (chloromethyl)(triphenyl)silane, namely (triphenylsilyl)methylmagnesium chloride. This reagent is a valuable tool in organic synthesis for the introduction of the triphenylsilylmethyl group, which can serve as a bulky, lipophilic moiety in the design of novel organic molecules, including those with potential therapeutic applications.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The reaction involving this compound provides access to a silicon-containing organometallic nucleophile that can react with a wide range of electrophiles. The resulting triphenylsilyl-substituted products are of interest in materials science and medicinal chemistry. In drug development, the incorporation of a bulky and lipophilic triphenylsilyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound. Silicon's bioisosteric relationship with carbon allows for the substitution of carbon atoms in drug candidates with silicon, which can lead to improved metabolic stability, enhanced potency, and modified selectivity.[1][2]

Chemical Reaction and Mechanism

The preparation of (triphenylsilyl)methylmagnesium chloride is achieved by the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via an oxidative insertion of magnesium into the carbon-chlorine bond.

Diagram of the Grignard Reagent Formation

Caption: Formation of the Grignard reagent.

The resulting Grignard reagent is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, rendering the methylene carbon nucleophilic. This nucleophile can then be used in a variety of reactions with electrophilic substrates.

Experimental Protocols

The following protocols are based on established procedures for analogous Grignard reactions and should be performed by personnel with prior training in experimental organic chemistry. All glassware must be scrupulously dried, and anhydrous solvents are essential for the success of the reaction.

Protocol 1: Preparation of (Triphenylsilyl)methylmagnesium Chloride

This protocol is adapted from a reliable procedure for the synthesis of the analogous (trimethylsilyl)methylmagnesium chloride.[3]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

Procedure:

-

Apparatus Setup: Assemble a flame-dried three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

-

Solvent Addition: Add a portion of anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

-

Grignard Reagent Formation: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the addition funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

-

Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting grey-black solution of (triphenylsilyl)methylmagnesium chloride is ready for use in subsequent reactions.

Protocol 2: Reaction of (Triphenylsilyl)methylmagnesium Chloride with an Aldehyde

Materials:

-

Solution of (triphenylsilyl)methylmagnesium chloride (prepared in Protocol 1)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Electrophile Addition: Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Quantitative Data

Table 1: Representative Yields for the Formation of Silyl-Substituted Alcohols

| Electrophile (Aldehyde/Ketone) | Grignard Reagent | Product | Yield (%) | Reference |

| Benzaldehyde | (Trimethylsilyl)methylmagnesium chloride | 1-Phenyl-2-(trimethylsilyl)ethanol | ~85-95% | [3] |

| Acetophenone | (Trimethylsilyl)methylmagnesium chloride | 2-Phenyl-1-(trimethylsilyl)propan-2-ol | ~80-90% | [4] |

| Cyclohexanone | (Trimethylsilyl)methylmagnesium chloride | 1-((Trimethylsilyl)methyl)cyclohexan-1-ol | ~80-90% | General Grignard reaction yields |

Table 2: Spectroscopic Data for a Representative Product: 1-Phenyl-2-(triphenylsilyl)ethanol

| Nucleus | Chemical Shift (ppm, CDCl₃) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| Si-CH₂ | ~1.2-1.4 | m | |

| CH-OH | ~4.8 | dd | |

| OH | ~1.8 | br s | |

| Phenyl (CH) | ~7.2-7.6 | m | |

| ¹³C NMR | |||

| Si-CH₂ | ~25-30 | ||

| CH-OH | ~70-75 | ||

| Phenyl (ipso-C) | ~140-145 | ||

| Phenyl (o, m, p-C) | ~125-135 |

Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

Applications in Drug Development

The introduction of a triphenylsilyl group into a drug candidate can significantly impact its biological properties. The bulky and lipophilic nature of this group can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability. Furthermore, the C-Si bond is generally more stable to metabolic degradation than a corresponding C-C bond, which can lead to an increased half-life of the drug.[1][2]

Workflow for Silyl-Modification of a Bioactive Compound

Caption: Workflow for silyl-modification and evaluation.

Case Study: Silyl-Modified Furanones as Anticancer Agents